molecular formula C6H10BrClN2 B2733558 (4-Bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride CAS No. 2344680-56-2

(4-Bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride

Cat. No.: B2733558
CAS No.: 2344680-56-2
M. Wt: 225.51
InChI Key: DKYYZTRKVFSJCC-UHFFFAOYSA-N
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Description

(4-Bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride is an organic compound with the molecular formula C6H9BrN2·HCl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-methylpyrrol-2-yl)methanamine typically involves the bromination of 1-methylpyrrole followed by amination. One common method includes the reaction of 1-methylpyrrole with bromine to form 4-bromo-1-methylpyrrole. This intermediate is then treated with formaldehyde and ammonium chloride to yield (4-Bromo-1-methylpyrrol-2-yl)methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-methylpyrrol-2-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation could produce a corresponding ketone or aldehyde .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1-methylpyrrol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating various derivatives and studying reaction mechanisms .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules that could act as enzyme inhibitors or receptor modulators .

Industry

In the industrial sector, (4-Bromo-1-methylpyrrol-2-yl)methanamine can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific desired properties .

Mechanism of Action

The mechanism of action of (4-Bromo-1-methylpyrrol-2-yl)methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and amine group play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-1-methylpyrrol-2-yl)methanamine is unique due to the presence of both a bromine atom and a methylamine group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

(4-bromo-1-methylpyrrol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.ClH/c1-9-4-5(7)2-6(9)3-8;/h2,4H,3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYYZTRKVFSJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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